

Structure-Activity Relationship of Betulin Caffeate Analogs: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Betulin caffeate*

Cat. No.: *B15591208*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **betulin caffeate** analogs, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. While comprehensive SAR studies on a wide range of **betulin caffeate** analogs are limited in publicly available literature, this guide synthesizes the existing data on betulin 3-caffeate and compares its performance with its parent compound, betulin, and other relevant derivatives to draw meaningful conclusions for future research and development.

Data Presentation: Cytotoxicity of Betulin Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of betulin, betulinic acid, and betulin 3-caffeate against various human cancer cell lines. The data highlights the significant enhancement of cytotoxic activity upon esterification of the C-3 hydroxyl group of betulin with caffeic acid. For a broader SAR context, data for other ester and amide derivatives of betulin and betulinic acid are also included.

Table 1: Cytotoxicity of Betulin, Betulinic Acid, and their Analogs

Compound	Modification	Cell Line	IC50 (μM)	Reference
Betulin	-	Multiple	Generally > 10 μM	[1]
Betulinic Acid	C-28 Carboxylic Acid	HT29 (Colon)	> 10 μM	[2]
Betulin 3-caffeate	C-3 Caffeoyl Ester	SK-MEL-2 (Melanoma)	2.9	[3]
28-O-hexahydrophthalyl BE	C-28 Hexahydrophthalyl Ester	HT29 (Colon)	Lower than Betulinic Acid	[2]
Betulinic acid-derived carboxamide 25	C-28 Carboxamide	A375 (Melanoma)	< 1 μM	[4]
Betulinic acid-derived carboxamide 26	C-28 Carboxamide	A375 (Melanoma)	< 1 μM	[4]
Betulinic acid ester with CLA (4)	C-28 CLA Ester	CEM/C2 (Leukemia)	16.9 μg/mL	[5][6]
Betulinic acid ionic derivative 5	Ionic liquid at C-28	A375 (Melanoma)	36 μM	[7]
Betulinic acid ionic derivative 5	Ionic liquid at C-28	MCF7 (Breast)	25 μM	[7]

CLA: Conjugated Linoleic Acid

Structure-Activity Relationship Analysis

The available data, although limited for caffeate analogs, suggests several key trends in the structure-activity relationship of betulin derivatives:

- **Esterification at C-3:** The introduction of a caffeoyl group at the C-3 position of betulin dramatically enhances its cytotoxic activity, as evidenced by the potent activity of betulin 3-caffeate against melanoma cells.[3][8] This suggests that the caffeic acid moiety may play a crucial role in the compound's interaction with biological targets.
- **Modification at C-28:** The carboxylic acid group at C-28 of betulinic acid is a key site for modification.[9] The formation of amides and esters at this position has been shown to significantly increase cytotoxic potency.[4] For instance, certain carboxamide derivatives exhibit sub-micromolar activity.[4]
- **Importance of the Caffeoyl Moiety:** Caffeic acid itself is a known antioxidant and has demonstrated various biological activities. Its conjugation with betulin likely results in a synergistic effect, leading to the observed high potency of betulin 3-caffeate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of **betulin caffeate** analogs and other derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Human cancer cells (e.g., SK-MEL-2, HT29) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., betulin 3-caffeate) for a specified period, typically 48 or 72 hours.
- **MTT Addition:** Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

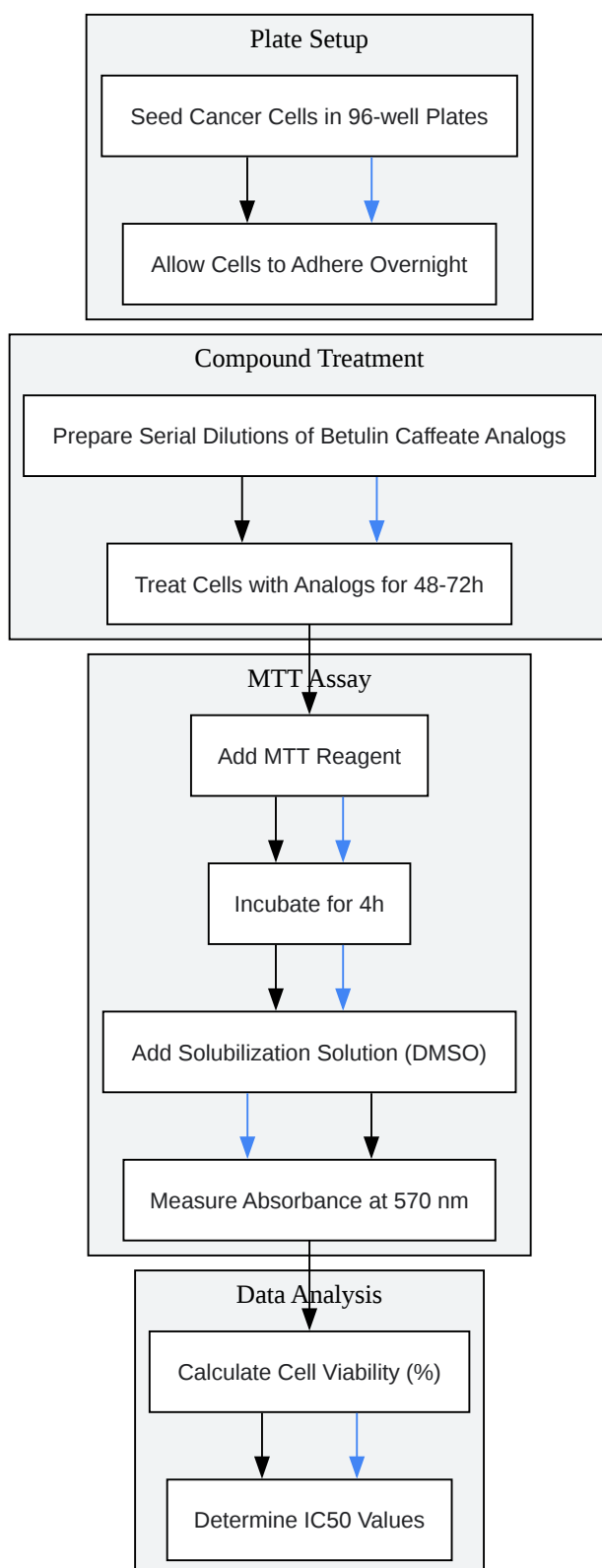
The anti-inflammatory activity of betulin derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

- **Cell Seeding:** RAW 264.7 cells are seeded in 96-well plates at a density of 5×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are pre-treated with various concentrations of the test compounds for 1 hour.
- **LPS Stimulation:** Subsequently, the cells are stimulated with LPS (1 μ g/mL) for 24 hours to induce NO production.
- **Nitrite Measurement:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 μ L of the supernatant is mixed with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- **Absorbance Measurement:** The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of **betulin caffeate** analogs.

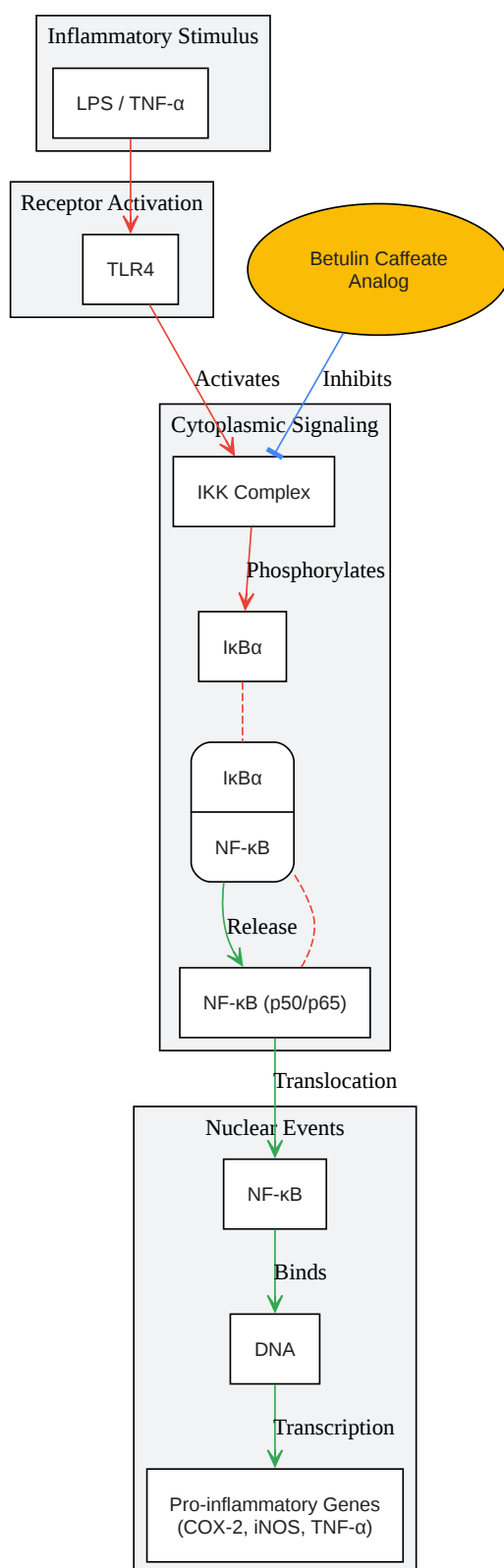


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Caption: Workflow for determining the IC50 values of **betulin caffeate** analogs using the MTT assay.

Putative Signaling Pathway: NF- κ B Inhibition

Betulinic acid, a close structural relative of betulin, has been shown to exert its anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.^{[10][11][12][13]} It is plausible that **betulin caffeate** analogs share this mechanism of action. The following diagram illustrates the key steps in the NF- κ B signaling pathway and the potential point of inhibition by **betulin caffeate** analogs.



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